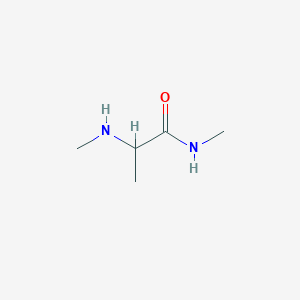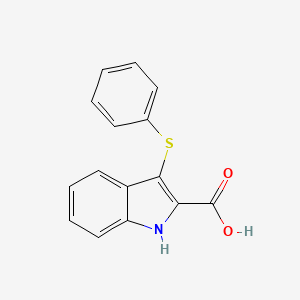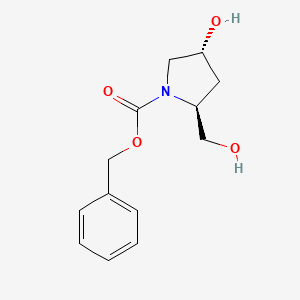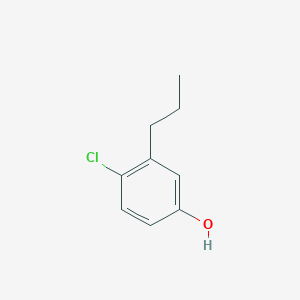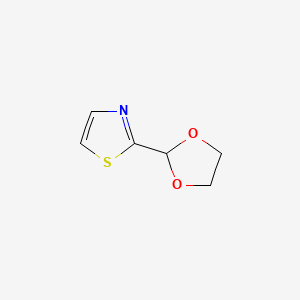
2-(1,3-Dioxolan-2-yl)thiazole
Vue d'ensemble
Description
“2-(1,3-Dioxolan-2-yl)thiazole” is a chemical compound with the CAS Number: 24295-04-3 . It has a molecular weight of 158.2 and its molecular formula is C6H7NO2S .
Molecular Structure Analysis
The molecular structure of “2-(1,3-Dioxolan-2-yl)thiazole” consists of a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .Chemical Reactions Analysis
While specific chemical reactions involving “2-(1,3-Dioxolan-2-yl)thiazole” are not available, it’s known that thiazole rings have many reactive positions where donor–acceptor, nucleophilic, oxidation reactions, etc., may take place .Physical And Chemical Properties Analysis
“2-(1,3-Dioxolan-2-yl)thiazole” is stored at room temperature . More specific physical and chemical properties are not available in the resources.Applications De Recherche Scientifique
Antibacterial Activity
- Scientific Field : Microbiology
- Application Summary : Thiazole derivatives, including 2-(1,3-Dioxolan-2-yl)thiazole, show significant antibacterial activity against various bacteria and pathogens .
- Methods of Application : The specific methods of application are not detailed in the source, but typically involve in vitro testing of the compound against various bacterial strains .
- Results : Thiazole derivatives have shown significant antibacterial activity in preliminary screenings against both Gram-positive and Gram-negative bacterial strains .
Preparation of Fluorescent Probes
- Scientific Field : Biochemistry
- Application Summary : 2-(1,3-Dioxolan-2-yl)thiazole is used as a reactant for the preparation of a ratiometric fluorescent probe for specific detection of cysteine over homocysteine and glutathione .
- Methods of Application : The compound is used in the synthesis of the fluorescent probe, although the specific experimental procedures are not detailed in the source .
- Results : The resulting fluorescent probe allows for the specific detection of cysteine over other similar compounds .
Solvent in Synthesis of Lanthanide Coordination Polymers
- Scientific Field : Inorganic Chemistry
- Application Summary : Thiazole has been used as a solvent in the synthesis of a series of lanthanide coordination polymers .
- Methods of Application : The compound is used in solvothermal conditions for the synthesis of lanthanide coordination polymers .
- Results : The specific results or outcomes are not detailed in the source .
Treatment of Periodontitis
- Scientific Field : Pharmacology
- Application Summary : Niridazole, a derivative of thiazole, is used for the treatment of periodontitis, an inflammatory disease .
- Methods of Application : The compound is prescribed for the treatment of periodontitis .
- Results : The specific results or outcomes are not detailed in the source .
Antiviral Activity
- Scientific Field : Virology
- Application Summary : Thiazole derivatives, including 2-(1,3-Dioxolan-2-yl)thiazole, have been studied for their antiviral activity against many DNA and RNA viruses .
- Methods of Application : The specific methods of application are not detailed in the source, but typically involve in vitro testing of the compound against various viral strains .
- Results : Thiazole derivatives have shown significant antiviral activity in preliminary screenings .
Liquid Crystals
- Scientific Field : Material Science
- Application Summary : Azoxybenzenes, which can be synthesized from thiazole derivatives, are widely used as liquid crystals .
- Methods of Application : The compound is used in the synthesis of azoxybenzenes, although the specific experimental procedures are not detailed in the source .
- Results : The resulting azoxybenzenes are used as liquid crystals .
Orientations Futures
Thiazole derivatives have been studied for their potential as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules . Therefore, “2-(1,3-Dioxolan-2-yl)thiazole” might also have potential in these areas.
Propriétés
IUPAC Name |
2-(1,3-dioxolan-2-yl)-1,3-thiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7NO2S/c1-4-10-5(7-1)6-8-2-3-9-6/h1,4,6H,2-3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIRJZETZODTGOD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(O1)C2=NC=CS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30569978 | |
| Record name | 2-(1,3-Dioxolan-2-yl)-1,3-thiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30569978 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1,3-Dioxolan-2-yl)thiazole | |
CAS RN |
24295-04-3 | |
| Record name | 2-(1,3-Dioxolan-2-yl)-1,3-thiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30569978 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

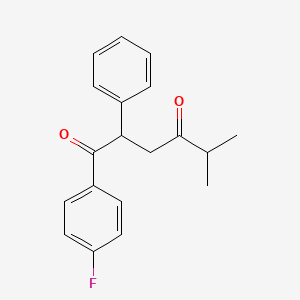
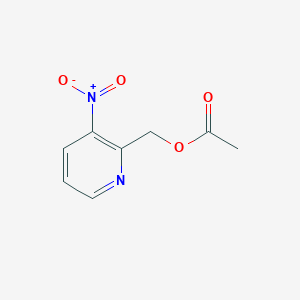
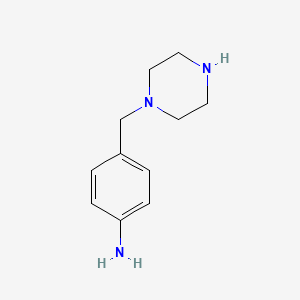
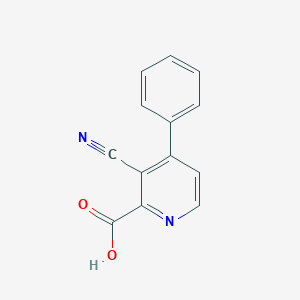
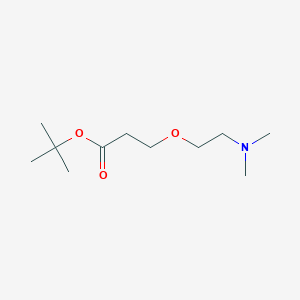
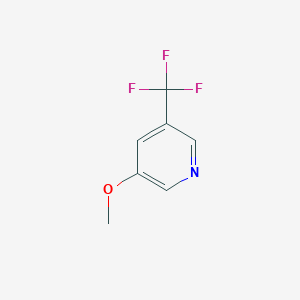
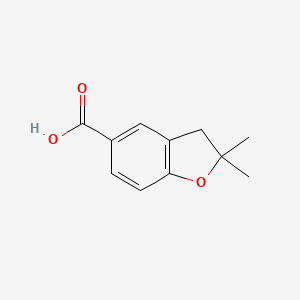
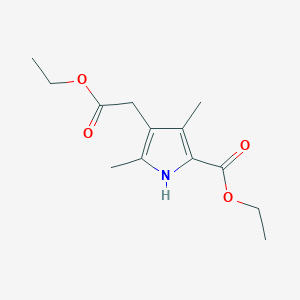
![3-({[Tert-butyl(dimethyl)silyl]oxy}methyl)phenol](/img/structure/B1316669.png)

